Tert-butyl 2-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(2-fluorosulfonylethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FNO4S/c1-12(2,3)18-11(15)14-8-5-4-6-10(14)7-9-19(13,16)17/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHYPMPAJMVIGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and fluorosulfonyl-containing reagents. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures consistent product quality and minimizes waste .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized piperidine derivatives .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate has potential therapeutic applications, particularly as:
- Enzyme Inhibitors : Investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which can be crucial in drug development for diseases such as cancer.
- Receptor Ligands : Its interactions with biological receptors may lead to the development of new pharmaceuticals targeting various conditions.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for the creation of various functionalized piperidine derivatives, which can have enhanced pharmacological properties.
The mechanism of action involves interaction with molecular targets such as enzymes or receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, influencing biochemical pathways and cellular processes. Further studies are necessary to fully elucidate its biological effects.
Case Studies and Research Findings
Several studies have highlighted the compound's applications:
- Enzyme Inhibition Studies : Research has shown that derivatives of this compound can act as potent inhibitors for specific enzymes critical in cancer metabolism.
- Pharmacological Investigations : Ongoing studies are assessing its role in modulating receptor activities, which may lead to the development of new therapeutic agents.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate | Structure | Contains cyano group; potential for different biological activity |
| Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate | Structure | Exhibits different reactivity due to chlorine substitution |
| Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate | Structure | Less electrophilic than fluorosulfonyl derivatives |
Mechanism of Action
The mechanism of action of tert-butyl 2-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
tert-Butyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate
- Structural Difference : Chlorosulfonyl (–SO₂Cl) replaces fluorosulfonyl (–SO₂F).
- Molecular Formula: C₁₂H₂₂ClNO₄S vs. C₁₂H₂₂FNO₄S for the target compound.
- Reactivity : Chlorosulfonyl groups are more reactive toward nucleophilic substitution than fluorosulfonyl, but less stable under hydrolytic conditions.
- Applications : Often used in sulfonamide synthesis via reactions with amines .
tert-Butyl 4-[2-(trifluoromethanesulfonyloxy)phenyl]piperidine-1-carboxylate
- Structural Difference : Trifluoromethanesulfonyloxy (–OSO₂CF₃) group attached to a phenyl ring.
- Properties : The trifluoromethanesulfonyl (triflyl) group is a strong electron-withdrawing substituent, enhancing leaving-group ability in aromatic substitution reactions.
- Applications : Used in cross-coupling reactions and as a precursor for aryl triflates .
Ester-Containing Derivatives
tert-Butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (Compound 58)
- Structural Difference : Ethoxy-oxoethyl (–CH₂CO₂Et) replaces fluorosulfonyl ethyl.
- Applications : Esters like this are common intermediates for further functionalization, such as hydrolysis to carboxylic acids or reduction to alcohols .
Aromatic/Heteroaromatic Substituted Derivatives
tert-Butyl 2-(2-(3-(trifluoromethyl)phenoxy)ethyl)piperidine-1-carboxylate
tert-Butyl 2-(2-((4-methylpyridin-2-yl)oxy)ethyl)piperidine-1-carboxylate
- Structural Difference : 4-Methylpyridinyloxy (–O–C₅H₃N–CH₃) substituent.
- Molecular Formula : C₁₉H₂₈N₂O₃.
- Applications : Pyridine-containing analogs are explored as kinase inhibitors or allosteric modulators due to their hydrogen-bonding capabilities .
Heterocyclic Derivatives
tert-Butyl 4-[2-(1H-indazol-1-yl)ethyl]piperidine-1-carboxylate (Compound 93)
- Structural Difference : Indazole heterocycle attached via ethyl linker.
- Synthetic Yield : 40%, lower than some sulfonyl derivatives.
- Applications : Indazole derivatives are prevalent in anticancer and anti-inflammatory drug discovery .
Data Table: Key Comparative Properties
Research Findings and Insights
- Reactivity : Fluorosulfonyl derivatives exhibit unique reactivity due to the balance between stability and electrophilicity. The –SO₂F group is less prone to hydrolysis than –SO₂Cl but retains sufficient reactivity for bioconjugation .
- Synthetic Accessibility : Yields for sulfonyl analogs vary widely (e.g., 40–52%), suggesting that steric and electronic factors influence synthetic efficiency.
- Biological Relevance : Aromatic and heteroaromatic substituents (e.g., indazole, pyridine) enhance binding affinity to biological targets, while sulfonyl groups enable covalent interactions .
- Physicochemical Properties: The trifluoromethyl group in phenoxy derivatives increases logP values, improving blood-brain barrier penetration compared to polar sulfonyl groups .
Biological Activity
Tert-butyl 2-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate is a piperidine derivative characterized by its unique fluorosulfonyl group, which enhances its chemical reactivity and biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and as a biochemical probe.
- Molecular Formula: C₁₂H₂₂FNO₄S
- Molecular Weight: 303.37 g/mol
- CAS Number: 2172012-38-1
The presence of the fluorosulfonyl group contributes to the compound's lipophilicity, making it an attractive candidate for further biological studies.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The fluorosulfonyl moiety can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity. This interaction can influence numerous biochemical pathways, including those involved in cellular signaling and metabolism.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Enzyme Inhibition: The fluorosulfonyl group is known to interact with serine and cysteine residues in active sites of enzymes, leading to inhibition.
- Receptor Modulation: The compound may act as a ligand for specific receptors, influencing physiological responses.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be contrasted with other piperidine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate | Chlorosulfonyl group | Moderate enzyme inhibition |
| Tert-butyl 2-[2-(methylsulfonyl)ethyl]piperidine-1-carboxylate | Methylsulfonyl group | Lower receptor affinity |
| Tert-butyl 2-[2-(hydroxysulfonyl)ethyl]piperidine-1-carboxylate | Hydroxysulfonyl group | Enhanced solubility but reduced activity |
The unique fluorosulfonyl group enhances both stability and reactivity compared to its analogs, suggesting a potentially higher efficacy in biological systems.
Case Studies and Research Findings
Recent studies have explored the potential of this compound in various applications:
- Inhibition Studies : A study demonstrated that derivatives containing fluorosulfonyl groups exhibited significantly improved inhibition rates against certain kinases compared to non-fluorinated counterparts. For instance, the introduction of the fluorine atom was shown to enhance binding affinity through increased hydrophobic interactions .
- Drug Development : Research has indicated that compounds similar to this compound are being investigated as potential inhibitors for diseases involving dysregulated enzyme activities, such as cancer and metabolic disorders .
- Biochemical Probes : The compound has been utilized in the development of active site probes for studying enzyme mechanisms, particularly in the context of poly(ADP-ribose) polymerase (PARP) inhibitors .
Q & A
Basic: What spectroscopic and chromatographic methods are recommended for characterizing Tert-butyl 2-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate?
Methodological Answer:
Characterization typically involves:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the piperidine ring, tert-butyl group, and fluorosulfonyl moiety. The splitting patterns in H NMR can verify ethyl linkage positions .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (311.83 g/mol) and fragmentation patterns, focusing on the fluorosulfonyl group’s stability under ionization .
- Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C=O stretch of the carboxylate at ~1700 cm, S=O stretch at ~1350-1200 cm) .
- HPLC/GC-MS: Ensure purity (>95%) and detect impurities, especially residual sulfonyl chlorides from synthesis .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of volatile byproducts .
- First Aid Measures:
- Storage: Store in airtight containers at 2–8°C, away from moisture (fluorosulfonyl groups hydrolyze readily) .
Advanced: How can synthetic routes be optimized to improve yield and purity?
Methodological Answer:
Key strategies include:
- Reaction Solvent Optimization: Use dichloromethane or THF for sulfonation steps to enhance fluorosulfonyl group incorporation .
- Temperature Control: Maintain 0–20°C during nucleophilic substitutions to minimize side reactions (e.g., tert-butyl ester hydrolysis) .
- Purification: Employ silica gel chromatography with gradient elution (hexane:ethyl acetate) to separate unreacted intermediates. Confirm purity via TLC (R ~0.4 in 3:1 hexane:EtOAc) .
- Catalyst Use: Add DMAP (4-dimethylaminopyridine) to accelerate esterification steps, reducing reaction time by ~30% .
Advanced: How can researchers address contradictions in reported reactivity of fluorosulfonyl-containing piperidines?
Methodological Answer:
- Contextual Analysis: Review reaction conditions (e.g., solvent polarity, temperature) that may destabilize the fluorosulfonyl group. For example, aqueous conditions hydrolyze it to sulfonic acids, altering reactivity .
- Competitive Pathway Studies: Use F NMR to track fluorosulfonyl stability under varying pH (e.g., acidic vs. basic media). This clarifies whether discrepancies arise from decomposition .
- Computational Modeling: Apply DFT calculations (e.g., Gaussian 16) to compare energy barriers for nucleophilic substitution vs. elimination pathways, guiding solvent/base selection .
Basic: What regulatory considerations apply to the storage and transport of this compound?
Methodological Answer:
- Transport Compliance: Classify as non-GHS hazardous (no specific signal phrases), but follow UN Recommendations (e.g., Packing Group III for solids) .
- Documentation: Include CAS No. (if available) and safety data sheets (SDS) with hazard codes (e.g., H315 for skin irritation) during international shipping .
- Waste Disposal: Neutralize fluorosulfonyl residues with 10% sodium bicarbonate before disposal as halogenated waste .
Advanced: What structural features influence the compound’s potential in medicinal chemistry applications?
Methodological Answer:
- Bioisosteric Potential: The fluorosulfonyl group mimics sulfonamides, enabling protease inhibition studies (e.g., targeting carbonic anhydrase) .
- Conformational Analysis: X-ray crystallography (e.g., CCDC data) reveals the piperidine ring’s chair conformation, which stabilizes interactions with hydrophobic enzyme pockets .
- Metabolic Stability: Radiolabel (F) studies assess in vivo stability; the tert-butyl group reduces hepatic metabolism compared to methyl esters .
Advanced: How can researchers mitigate risks from incomplete toxicological data?
Methodological Answer:
- Proactive Testing: Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity (LC) to fill data gaps .
- Read-Across Analysis: Compare with structurally similar compounds (e.g., tert-butyl 4-(phenyl)piperidine-1-carboxylate) to predict ecotoxicological endpoints (e.g., EC for Daphnia magna) .
- Exposure Monitoring: Implement air sampling (NIOSH Method 1003) in labs to detect airborne fluorosulfonyl derivatives, ensuring OSHA compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
